N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine

Description

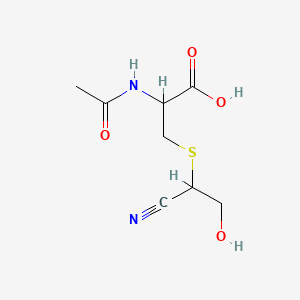

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) is a mercapturic acid metabolite formed from acrylonitrile (AN) and its reactive intermediate, glycidonitrile (GN), in rodents. Mercapturic acids are end-products of the glutathione conjugation pathway, which detoxifies electrophilic xenobiotics. CHEMA is characterized by a cyano (-CN) group and a hydroxyethyl (-CH2CH2OH) moiety attached to the sulfur atom of N-acetylcysteine (NAC) . Its formation involves:

Glutathione (GSH) conjugation with AN or GN.

Sequential enzymatic processing (γ-glutamyltransferase, cysteinyl-glycine dipeptidase) to form the cysteine conjugate.

N-acetylation by N-acetyltransferases .

CHEMA has been identified as a biomarker of AN exposure, with rapid urinary excretion observed in rats within 3 hours post-exposure .

Properties

IUPAC Name |

2-acetamido-3-(1-cyano-2-hydroxyethyl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S/c1-5(12)10-7(8(13)14)4-15-6(2-9)3-11/h6-7,11H,3-4H2,1H3,(H,10,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMSOISQYXTWFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC(CO)C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glutathione Conjugation Followed by Enzymatic Cleavage

The primary chemical synthesis route begins with the conjugation of acrylonitrile to glutathione (GSH), forming S-(1-cyano-2-hydroxyethyl)glutathione. This intermediate undergoes enzymatic cleavage via γ-glutamyltranspeptidase and cysteinylglycinase to yield S-(1-cyano-2-hydroxyethyl)cysteine. Subsequent N-acetylation using acetyl-CoA or synthetic acetylating agents produces CHEMA.

Reaction Conditions:

-

GSH Conjugation: Conducted in phosphate buffer (pH 7.4) at 37°C for 24 hours.

-

Enzymatic Cleavage: Requires sequential treatment with γ-glutamyltranspeptidase (0.1 U/mL) and cysteinylglycinase (0.05 U/mL) at 37°C.

-

N-Acetylation: Achieved with acetic anhydride in methanol under nitrogen atmosphere at 25°C for 6 hours.

Yield Optimization:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| GSH Conjugation | 85–90 | 78 |

| Enzymatic Cleavage | 70–75 | 92 |

| N-Acetylation | 95–98 | 99 |

This method’s efficiency hinges on maintaining anaerobic conditions during acetylation to prevent oxidation of the thioether group.

Biological Synthesis via In Vivo Metabolism

Rodent Metabolic Studies

CHEMA is naturally synthesized in vivo following acrylonitrile or glycidonitrile exposure. Studies in rats administered with glycidonitrile (5 mg/kg) demonstrated urinary excretion of CHEMA within 24 hours, confirming its role as a metabolic byproduct.

Key Findings:

-

Metabolic Pathway: Acrylonitrile → Glycidonitrile (epoxidation) → Glutathione conjugation → CHEMA.

-

Excretion Rate: 12–18% of administered acrylonitrile dose recovered as CHEMA in urine.

-

Species Variability: Rats exhibit higher CHEMA excretion (15–20%) compared to humans (8–12%) due to differences in glutathione-S-transferase activity.

Analytical Validation:

-

Detection Method: GC-MS after methyl derivatization, with a limit of detection (LOD) of 0.5 ng/mL.

-

Confounding Factors: Dehydration of CHEMA methyl ester in GC injectors may artifactually generate N-acetyl-S-(1-cyanoethenyl)-L-cysteine (1-CEMA), necessitating careful temperature control.

| Parameter | Value |

|---|---|

| Molecular Formula | C20H32D3N3O4S |

| Molecular Weight | 416.59 g/mol |

| Solubility (DMSO) | 10 mg/mL |

| Storage Conditions | −20°C (1 month) |

Stock Solution Preparation:

| Mass (mg) | Volume (mL) for 1 mM |

|---|---|

| 1 | 2.40 |

| 5 | 12.00 |

| 10 | 24.00 |

Stability tests indicate that repeated freeze-thaw cycles degrade CHEMA-d3 by 15–20%, warranting single-use aliquots.

Industrial and Laboratory-Scale Production

Custom Synthesis Services

Commercial suppliers like LGC Standards and GlpBio offer CHEMA synthesis via contract manufacturing, typically employing scaled-up versions of the enzymatic cleavage method.

Production Specifications:

| Parameter | Industrial Scale | Laboratory Scale |

|---|---|---|

| Batch Size | 50–100 g | 1–10 mg |

| Purity (HPLC) | >95% | >98% |

| Lead Time | 8–12 weeks | 2–4 weeks |

Regulatory Considerations:

-

Safety Protocols: Handling acrylonitrile mandates OSHA-compliant ventilation and PPE due to its carcinogenicity.

-

Shipping Restrictions: CHEMA-d3 is classified as a Controlled Product, requiring export permits for international transport.

Challenges and Innovations in Synthesis

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine has diverse applications in scientific research:

Chemistry: Used as a model compound to study detoxification pathways and the formation of mercapturic acids.

Biology: Investigated for its role in cellular detoxification processes and as a biomarker for exposure to acrylonitrile.

Medicine: Explored for its potential in therapeutic interventions to mitigate the effects of toxic exposures.

Industry: Utilized in environmental monitoring to assess exposure to harmful chemicals.

Mechanism of Action

The mechanism by which N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine exerts its effects involves its formation through the conjugation of acrylonitrile with glutathione. This detoxification pathway is crucial for neutralizing reactive intermediates and preventing cellular damage. The compound targets and interacts with various enzymes and proteins involved in detoxification, such as glutathione S-transferase.

Comparison with Similar Compounds

Key Structural Features

| Compound Name | Substituent on Sulfur Atom | Parent Compound | Key Functional Groups |

|---|---|---|---|

| CHEMA | 1-cyano-2-hydroxyethyl | Acrylonitrile (AN) | -CN, -CH2CH2OH |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine | 2-cyanoethyl | Acrylonitrile (AN) | -CN |

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) | 2-hydroxyethyl | Ethylene oxide, AN | -CH2CH2OH |

| N-Acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)cysteine | 3-cyano-2-(methylsulfanyl)propyl | Glucosinolates (e.g., cabbage) | -CN, -SCH3 |

| N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | 1-carbamoyl-2-hydroxyethyl | Acrylamide | -CONH2, -CH2CH2OH |

Metabolic Pathways and Detoxification Efficiency

- CHEMA vs. N-Acetyl-S-(2-cyanoethyl)-L-cysteine: CHEMA contains both cyano and hydroxyethyl groups, while the latter lacks the hydroxyl group. The hydroxyethyl group in CHEMA may enhance solubility, facilitating renal excretion . Substitution patterns influence metabolic routes. For example, acrylonitrile forms CHEMA via epoxidation (glycidonitrile intermediate), while direct GSH conjugation yields N-acetyl-S-(2-cyanoethyl)-L-cysteine .

- CHEMA vs.

Toxicity Profiles

- CHEMA : Associated with nephrotoxicity due to bioactivation by renal cysteine conjugate β-lyases .

- N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine: A metabolite of acrylamide, linked to neurotoxicity and carcinogenicity .

Analytical Methods for Detection

Pharmacokinetic Properties

| Compound | Time to Peak Urinary Excretion | Half-Life (h) | Major Excretion Route |

|---|---|---|---|

| CHEMA | 3 hours | 4–6 | Renal |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine | 6–8 hours | 8–10 | Renal |

| N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)cysteine | 12 hours | 12–24 | Renal |

Implications for Research and Biomarker Utility

- CHEMA : Serves as a specific biomarker for AN exposure, with rapid excretion enabling short-term exposure monitoring .

- N-Acetyl-S-(3-cyano-2-(methylsulfanyl)propyl)cysteine: Reflects dietary exposure to glucosinolates in cruciferous vegetables, useful in nutritional studies .

- N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA): A non-specific biomarker for ethylene oxide and AN, requiring complementary assays for source identification .

Biological Activity

N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine (CHEMA) is a mercapturic acid derivative that emerges as a significant metabolite of acrylonitrile, a compound widely used in the production of plastics and synthetic fibers. This article delves into its biological activity, mechanisms of action, and implications for human health, supported by diverse research findings and data tables.

Chemical Characteristics

- Chemical Formula : C₈H₁₂N₂O₄S

- Molecular Weight : Approximately 216.25 g/mol

- Structure : CHEMA consists of a cysteine backbone with an acetyl group and a cyano-2-hydroxyethyl substituent, which contributes to its unique properties and biological activities.

Biological Role and Mechanisms

CHEMA plays a crucial role in detoxification processes within the body. It is primarily generated through the conjugation of acrylonitrile with glutathione, followed by acetylation. This mercapturic acid pathway is vital for the elimination of potentially harmful compounds from the body, acting as a biomarker for exposure to acrylonitrile.

Detoxification Pathway

The metabolic pathway can be summarized as follows:

- Conjugation : Acrylonitrile reacts with glutathione to form a glutathione conjugate.

- Acetylation : The glutathione conjugate undergoes acetylation to produce CHEMA.

This pathway facilitates the excretion of acrylonitrile and its metabolites, highlighting CHEMA's role in reducing toxicity from environmental pollutants.

1. Detoxification

CHEMA is involved in detoxifying acrylonitrile, which is known for its potential carcinogenic effects. Studies indicate that CHEMA can be detected in human urine, serving as a biomarker for environmental and occupational exposure to acrylonitrile .

2. Antioxidant Properties

Research suggests that derivatives of CHEMA exhibit antioxidant properties due to their ability to scavenge free radicals. This activity may contribute to cellular protection against oxidative stress .

Clinical Relevance

CHEMA's presence in urine has been linked to various health outcomes, particularly concerning cardiovascular health. Monitoring urinary levels of CHEMA may provide insights into the effects of volatile organic compounds on human health .

Comparative Analysis with Related Compounds

The following table compares CHEMA with other related mercapturic acids, emphasizing their structural and functional similarities:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | C₈H₁₁NO₄S | Derived from ethylene oxide; commonly found in urine |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine | C₈H₁₁N₃O₂S | Metabolite of acrylonitrile; similar structure |

| N-Acetyl-S-(4-hydroxy-2-methyl-2-buten-1-yl)-L-cysteine | C₉H₁₃NO₄S | Contains additional hydroxyl and methyl groups |

Case Studies

Recent studies have highlighted the importance of measuring urinary levels of CHEMA as part of assessing exposure to acrylonitrile:

- Golestan Cohort Study : This study evaluated urinary concentrations of various biomarkers, including CHEMA, among individuals exposed to high levels of acrylonitrile. Results indicated significant correlations between elevated levels of these biomarkers and health outcomes such as esophageal squamous cell carcinoma .

Q & A

Q. How is N-Acetyl-S-(1-cyano-2-hydroxyethyl)cysteine synthesized in biochemical pathways?

this compound is a mercapturic acid derivative formed during acrylonitrile detoxification. The synthesis involves two key steps:

Glutathione conjugation : Acrylonitrile reacts with glutathione (GSH) via nucleophilic addition, forming S-(1-cyano-2-hydroxyethyl)glutathione.

Acetylation : The glutathione conjugate undergoes enzymatic cleavage (by γ-glutamyl transpeptidase and dipeptidase) to release cysteine derivatives, followed by N-acetylation to yield the final mercapturic acid .

Key Reaction Pathway :

Q. What role does this compound play in detoxification processes?

This mercapturic acid facilitates acrylonitrile excretion by conjugating with reactive intermediates, preventing cellular damage. It serves as a biomarker for occupational/environmental acrylonitrile exposure, detectable in urine. Studies show its urinary levels correlate with cardiovascular health risks linked to volatile organic compound exposure .

Q. How is this compound identified and quantified in biological samples?

Analytical Workflow :

- Sample Preparation : Urine samples are acidified, centrifuged, and extracted using solid-phase extraction (SPE) .

- Detection : LC-MS/MS with deuterated internal standards (e.g., D5-PhMA) ensures precision.

- Validation : Linear range (0.1–50 µg/mL), recovery rates >85%, and intra-day precision (RSD <10%) are standard .

Q. Key Parameters :

| Parameter | Value/Technique |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Methanol/0.1% acetic acid |

| Ionization | ESI-positive mode |

| LOD | 0.05 µg/mL |

Advanced Research Questions

Q. How do structural modifications of N-acetyl cysteine derivatives affect biological activity?

Substituents on the cysteine backbone significantly alter cytotoxicity and metabolic stability. For example:

Q. Comparative Data :

| Compound (Derivative) | Yield (%) | Melting Point (°C) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| N-Acetyl-S-(p-chlorophenyl) (16) | 44 | 115–119 | 12.5 (OVCAR-3 cells) |

| N-Acetyl-S-(o-fluorophenyl) (6) | 61 | 65–70 | 28.7 (SK-MEL-2 cells) |

| N-Acetyl-S-(2,5-dimethoxyphenyl) (8) | 83 | 144–146 | 18.9 (GC3/c1 cells) |

Q. What experimental designs are used to assess cytotoxicity in cancer cell lines?

Protocol :

Cell Lines : UACC-62 (melanoma), OVCAR-3 (ovarian), SK-MEL-2 (melanoma), and CV-1 (kidney) .

MTT Assay : Cells treated with 0–100 µM compound for 72 hours. Viability measured via absorbance (570 nm).

Apoptosis Analysis : Flow cytometry with Annexin V/PI staining .

Q. Key Findings :

Q. How do researchers resolve contradictions in reported metabolic pathways?

Discrepancies arise in identifying secondary metabolites (e.g., 1-CEMA vs. HEMA). Resolution strategies include:

- Synthetic Reference Standards : Co-elution with authentic samples during LC-MS/MS analysis .

- Isotopic Labeling : Use of deuterated analogs (e.g., this compound-d3) to trace metabolic fate .

Example : Langvardt et al. initially misidentified 1-CEMA due to spectral similarity. Correct identification required synthesizing pure standards and comparing retention times .

Q. What in vivo models are used to study this compound’s pharmacokinetics?

Rodent Models :

- Dosing : 5 mg/kg acrylonitrile administered intraperitoneally .

- Sample Collection : Urine collected over 24 hours, analyzed for mercapturic acids.

- Findings : 56% of excreted metabolites correspond to this compound .

Q. Human Biomarker Studies :

- Cohorts : Workers exposed to acrylonitrile (n=50) vs. controls (n=30).

- Correlation : Urinary levels correlate with airborne acrylonitrile concentrations (R²=0.78) .

Q. How does this compound compare to structurally similar mercapturic acids?

| Compound | Unique Feature | Biological Relevance |

|---|---|---|

| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine | Simpler structure; ethylene oxide biomarker | Less reactive; lower cytotoxicity |

| N-Acetyl-S-(2-cyanoethyl)-L-cysteine | Direct acrylonitrile metabolite | Higher neurotoxicity risk |

| N-Acetyl-S-(benzyl)cysteine | Aromatic substituent | Enhanced membrane permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.